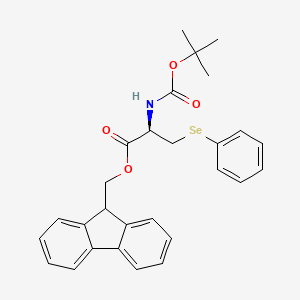

(9H-Fluoren-9-YL)methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(phenylselanyl)propanoate

Description

The compound “(9H-Fluoren-9-YL)methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(phenylselanyl)propanoate” is a chiral, multifunctional molecule designed for applications in peptide synthesis and organoselenium chemistry. Its structure comprises three key components:

- Fmoc group: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) moiety serves as a base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection compatibility with tert-butoxycarbonyl (Boc) groups .

- Boc-protected amino group: The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, enabling sequential deprotection strategies in peptide assembly .

- Phenylselanyl (SePh) substituent: The 3-(phenylselanyl)propanoate side chain introduces a selenium-containing functional group, which may enhance redox activity, nucleophilicity, or serve as a handle for selenocysteine incorporation in peptides .

Properties

Molecular Formula |

C28H29NO4Se |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylselanylpropanoate |

InChI |

InChI=1S/C28H29NO4Se/c1-28(2,3)33-27(31)29-25(18-34-19-11-5-4-6-12-19)26(30)32-17-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h4-16,24-25H,17-18H2,1-3H3,(H,29,31)/t25-/m0/s1 |

InChI Key |

BRGMSPXJXKLGRO-VWLOTQADSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[Se]C1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se]C1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Key Comparisons :

Selenium vs. This makes it suitable for selenol-mediated redox cycling or selenocysteine incorporation .

Protection Strategies: The dual Fmoc/Boc protection in the target compound mirrors derivatives like (R)-2-((Fmoc)amino)-3-(4-(((Boc)amino)methyl)phenyl)propanoic acid , enabling orthogonal deprotection for sequential peptide elongation.

Stability and Reactivity: Phenylselanyl groups are less prone to air oxidation than mercapto (-SH) groups , but more reactive than tert-butyldisulfanyl . Selenides (SePh) are less acidic than thiols (pKa ~5.5 for selenols vs. ~8.3 for thiols), facilitating deprotonation under milder conditions .

Applications: Unlike halogenated analogs (e.g., 3-bromobenzyl ), the phenylselanyl group offers unique bioorthogonal reactivity, such as participation in radical reactions or selenoxide elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.